molecular formula C11H9N3O B073754 Bis(2-pyridyl) ketone oxime CAS No. 1562-95-4

Bis(2-pyridyl) ketone oxime

Cat. No. B073754
M. Wt: 199.21 g/mol
InChI Key: RZHHBDXWQUIRSQ-LUAWRHEFSA-N
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Patent
US09193749B2

Procedure details

Dipyridin-2-ylmethanone oxime (500 mg, 2.510 mmol) and ammonium acetate were solubilized in ethanol and the mixture was reflux for 3 hours adding portion of zinc at 0 h, 1 h and 2 h. The reaction mixture was cooled down to room temperature and stirred over night. The pH was adjusted to 12 with sodium hydroxide and the mixture was filtered through celite. The mixture was diluted with ethyl acetate and the organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated to afford title compound 405 (282 mg, 61%) as a light yellow oil. MS (m/z): 186.2 (M+H). 1H NMR (CDCl3) δ (ppm): 8.50-8.49 (m, 2H), 7.56 (td, J=7.7, 1.8 Hz, 2H), 7.33 (dt, J=8.0, 0.9 Hz, 2H), 7.08 (ddd, J=7.4, 4.9, 1.2 Hz, 2H), 5.26 (s, 1H), 2.38 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[N:8]O.C([O-])(=O)C.[NH4+].[OH-].[Na+]>C(O)C.[Zn]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)[NH2:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=NO)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
1 h and 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 282 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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